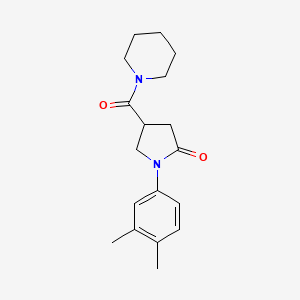
N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as EPPA, is a chemical compound that has been extensively studied in scientific research. It is a member of the piperazine family of compounds, which have been shown to have a variety of biological activities. EPPA has been investigated for its potential as a therapeutic agent in several disease states, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are involved in cancer growth, inflammation, and pain. This compound has been shown to inhibit the activity of several enzymes that are involved in these pathways, including COX-2, MMP-9, and NF-kB.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of several inflammatory cytokines, including TNF-alpha and IL-6. In neuropathic pain research, this compound has been shown to reduce the expression of several pain-related genes in the spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Another advantage is that it has been shown to have activity in several disease states, making it a versatile compound for research. One limitation is that it can be difficult to synthesize, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide. One area of interest is the development of this compound derivatives that may have improved activity or pharmacokinetic properties. Another area of interest is the investigation of this compound in combination with other therapeutic agents, such as chemotherapy drugs or other anti-inflammatory compounds. Finally, further investigation into the mechanism of action of this compound may lead to the development of new therapeutic targets for cancer, inflammation, and pain.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-bromoethoxybenzene, followed by reaction with acetic anhydride. Other methods include the reaction of 4-ethylpiperazine with 2-chloroethoxybenzene, followed by reaction with acetic acid, and the reaction of 4-ethylpiperazine with 2-hydroxyethoxybenzene, followed by reaction with acetic anhydride.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been studied for its potential as a therapeutic agent in several disease states, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis. In neuropathic pain research, this compound has been shown to reduce pain in animal models of neuropathic pain.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-18-9-11-19(12-10-18)13-16(20)17-14-7-5-6-8-15(14)21-4-2/h5-8H,3-4,9-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVJXQZDPAEOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B5431628.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431633.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}methanamine](/img/structure/B5431646.png)
![ethyl 2-(2,3-dichlorobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431650.png)
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-6-methylphenol](/img/structure/B5431654.png)

![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5431671.png)

![methyl 3-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5431694.png)
![rel-(2R,3S,6R)-3-phenyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane dihydrochloride](/img/structure/B5431699.png)
![N-[4-(allyloxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5431705.png)
![3-allyl-5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5431708.png)
![7-(4-fluorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5431713.png)